Alaproclate - 60719-82-6

Alaproclate

Catalog Number: EVT-1540385
CAS Number: 60719-82-6
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-aminopropanoic acid [1-(4-chlorophenyl)-2-methylpropan-2-yl] ester is an alpha-amino acid ester.
Alaproclate was developed as one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants by Astra AB (now AstraZeneca) in the 1970s. Development was discontinued due to concerns over hepatotoxicity observed in animal studies. Alaproclate has also been found to act as a non-competitive NMDA receptor antagonist although without discriminative stimulus properties similar to phencyclidine.
Synthesis Analysis

Methods and Technical Details

The synthesis of alaproclate involves several key steps:

  1. Grignard Reaction: Methylmagnesium iodide, a Grignard reagent, reacts with methyl 4-chlorophenylacetate to produce a tertiary alcohol, specifically 1-(4-chlorophenyl)-2-methyl-2-propanol.
  2. Acylation: The tertiary alcohol is then acylated using 2-bromopropionyl bromide to form an ester.
  3. Amination: Finally, the ester undergoes treatment with ammonia to yield alaproclate.

These synthetic routes highlight the importance of controlling reaction conditions such as temperature and purity of reagents to achieve high yields and product consistency.

Molecular Structure Analysis

Structure and Data

Alaproclate's molecular structure features a 4-chlorophenyl group attached to an amino acid ester component. The compound's structural formula can be represented as follows:

  • Chemical Formula: C13H18ClNO2C_{13}H_{18}ClNO_2
  • Molar Mass: Approximately 255.74 g/mol
  • IUPAC Name: (S)-1-[4-(Chlorophenyl)]-2-methyl-2-propanamine

The structural representation emphasizes the presence of functional groups that contribute to its pharmacological effects, particularly its ability to inhibit serotonin reuptake .

Chemical Reactions Analysis

Reactions and Technical Details

Alaproclate can participate in various chemical reactions:

  1. Oxidation: Alaproclate may undergo oxidation under specific conditions, although detailed pathways are not extensively documented. Common oxidizing agents include potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can modify its functional groups, potentially altering pharmacological properties. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  3. Substitution: The compound can also undergo substitution reactions involving its aromatic ring and ester group, utilizing halogenating agents or nucleophiles depending on the desired outcome .

These reactions are significant for understanding alaproclate's chemical behavior and potential modifications for therapeutic applications.

Mechanism of Action

Alaproclate primarily exerts its effects by inhibiting the reuptake of serotonin in the synaptic cleft. This mechanism increases serotonin availability, which is critical for mood regulation. Additionally, alaproclate has been identified as a non-competitive antagonist at NMDA receptors, which may contribute to its neuropharmacological effects .

Research indicates that while it shares similarities with other SSRIs in terms of serotonin uptake inhibition, it possesses unique properties that differentiate it from more widely used SSRIs like fluoxetine .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Alaproclate is typically presented as a white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how alaproclate behaves in biological systems and during formulation for therapeutic use .

Applications

Scientific Uses

Although alaproclate's development as an antidepressant was discontinued due to safety concerns, it has been studied for various scientific applications:

  • Pharmacology: Alaproclate serves as a model compound for studying SSRI mechanisms and structure-activity relationships.
  • Neuropharmacology: Its unique profile as an NMDA receptor antagonist opens avenues for research into cognitive disorders and mood regulation.
  • Comparative Studies: Research comparing alaproclate with other SSRIs provides insights into drug efficacy and safety profiles, contributing to the development of new antidepressants .
Introduction to Alaproclate

Historical Context and Discovery of Alaproclate

Alaproclate (developmental code name GEA-654) was synthesized in the 1970s by Swedish pharmaceutical company Astra AB (now AstraZeneca) as part of a program to develop novel antidepressants targeting monoamine systems. Its discovery emerged from systematic structural modifications of phenethyl alcohol esters, specifically designed to enhance selectivity for serotonin (5-hydroxytryptamine, 5-HT) reuptake inhibition. Lindberg et al. first described the compound in 1978, detailing a synthesis pathway involving:

  • Grignard reaction: Methylmagnesium iodide with methyl 4-chlorophenylacetate yielded the tertiary alcohol 1-(4-chlorophenyl)-2-methyl-2-propanol [1]
  • Esterification: Subsequent acylation with 2-bromopropionyl bromide formed a brominated ester intermediate
  • Ammoniation: Treatment with ammonia produced racemic alaproclate [1] [10]

Table 1: Key Chemical Properties of Alaproclate

PropertyValue
IUPAC Name1-(4-Chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate
Molecular FormulaC₁₃H₁₈ClNO₂
Molecular Weight255.74 g/mol
CAS Registry60719-82-6
StereochemistryRacemic mixture

Alaproclate represented a structural departure from tricyclic antidepressants (TCAs), featuring an α-amino ester moiety linked to a chlorinated phenethyl backbone. This design aimed to minimize affinity for histaminergic, cholinergic, and adrenergic receptors—common sources of TCA side effects [8] [10].

Pharmacological Classification and Early Therapeutic Intent

Alaproclate was pharmacologically characterized as a selective serotonin reuptake inhibitor (SSRI) with minimal activity on other neurotransmitter systems:

Receptor Selectivity Profile

  • High selectivity: Potent inhibition of serotonin transporter (SERT; IC₅₀ ~0.3 µM) [3] [8]
  • Negligible affinity: No significant binding to histamine H₁, α₁/α₂-adrenergic, dopamine D₂, or 5-HT receptors in vitro [8] [10]
  • Muscarinic receptor sparing: Unlike TCAs, showed no anticholinergic effects in functional assays [10]

Table 2: Receptor Binding Profile of Alaproclate vs. Reference Compounds

Receptor TargetAlaproclate AffinityImipramine AffinityClomipramine Affinity
Serotonin TransporterHigh (Kᵢ < 1 µM)HighHigh
Norepinephrine TransporterVery LowHighHigh
Muscarinic CholinergicUndetectableHighModerate
α₁-AdrenergicUndetectableModerateLow

Regional Selectivity in the CNS

Alaproclate exhibited region-specific uptake inhibition in rodent brain tissues when assessed using the H 75/12 method:

  • Hippocampus (most sensitive)
  • Hypothalamus
  • Striatum
  • Cerebral cortex
  • Spinal cord (least sensitive) [10]

This gradient suggested potential therapeutic advantages for disorders involving limbic system dysregulation. Early clinical development targeted major depressive disorder and senile dementia, with Phase 2 trials conducted in Belgium, Sweden, and the UK during the early 1980s [5]. Its dual potential was attributed to:

  • Serotonergic modulation of mood circuits
  • Cognitive effects observed in animal models of memory impairment [10]

Role in the Evolution of Serotonergic Antidepressants

Alaproclate was among the first-generation SSRIs developed alongside zimelidine and indalpine, predating clinically successful agents like fluoxetine (Prozac) by nearly a decade [1] [6]. Its development marked pivotal shifts in antidepressant research:

Conceptual Innovations

  • Specificity over multiplicity: Rejected the "shotgun" pharmacology of TCAs in favor of targeted SERT inhibition [6] [10]
  • Chemical novelty: Demonstrated antidepressant efficacy without tricyclic scaffolds, expanding medicinal chemistry options [1]
  • Neuroanatomical precision: Regional selectivity hinted at pathway-specific modulation, contrasting global monoamine depletion theories [10]

Limitations and Legacy

Despite promising pharmacology, development was discontinued in the 1980s due to:

  • Hepatotoxicity signals: Rodent studies revealed liver complications not observed in earlier assessments [1] [9]
  • Competitive landscape: Emergence of zimelidine (withdrawn for Guillain-Barré syndrome) and fluoxetine [6]

Nevertheless, alaproclate’s unique properties informed subsequent developments:

  • NMDA receptor modulation: Later discovered to act as a non-competitive NMDA receptor antagonist without phencyclidine-like discriminative stimulus properties [1] [2]
  • Structural templates: Its α-aminopropanoate ester motif influenced later neuroprotective agent design
  • Dual-mechanism candidates: Pioneered exploration of compounds targeting both monoamine uptake and glutamate receptors [2]

Alaproclate’s trajectory exemplifies the "proof-of-concept" phase of SSRI development, validating SERT inhibition as a therapeutically viable strategy while underscoring the translational challenges between preclinical models and clinical safety [6] [10]. Its biochemical insights remain embedded in contemporary antidepressant design, particularly agents targeting treatment-resistant depression through glutamatergic-serotonergic interactions.

Properties

CAS Number

60719-82-6

Product Name

Alaproclate

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3

InChI Key

FZSPJBYOKQPKCD-UHFFFAOYSA-N

SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N

Synonyms

2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl
A 23189
A-23189
alaproclate
alaproclate hydrochloride
alaproclate hydrochloride, (D)-isomer
alaproclate hydrochloride, (L)-isomer
alaproclate hydrochloride, (R)-
alaproclate hydrochloride, (S)-
D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride
L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride

Canonical SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.